Cas no 57234-29-4 (1,3-Bis(methoxymethoxy)benzene)
1,3-Bis(methoxymethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Bis(methoxymethoxy)benzene
- Resorcinol Bis(methoxymethyl) Ether
- MFCD27925713
- DTXSID901306842
- Benzene, 1,3-bis(methoxymethoxy)-
- TZZPMRGYEPMHLA-UHFFFAOYSA-N
- DA-42053
- B5643
- SCHEMBL1607526
- 57234-29-4
- T71077
- 1,3-bis{[(methyloxy)methyl]oxy}benzene
- 1,3-di(methoxymethoxy)benzene
- CS-0453812
- AS-87466
-
- MDL: MFCD27925713
- Inchi: 1S/C10H14O4/c1-11-7-13-9-4-3-5-10(6-9)14-8-12-2/h3-6H,7-8H2,1-2H3
- InChI Key: TZZPMRGYEPMHLA-UHFFFAOYSA-N
- SMILES: O(COC)C1C=CC=C(C=1)OCOC
Computed Properties
- Exact Mass: 198.08920892g/mol
- Monoisotopic Mass: 198.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- Color/Form: No data avaiable
- Boiling Point: 137°C/7mmHg(lit.)
1,3-Bis(methoxymethoxy)benzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Bis(methoxymethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5643-5g |
1,3-Bis(methoxymethoxy)benzene |
57234-29-4 | 98.0%(GC) | 5g |
¥890.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5643-1g |
1,3-Bis(methoxymethoxy)benzene |
57234-29-4 | 98.0%(GC) | 1g |
¥490.0 | 2022-06-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5643-1G |
1,3-Bis(methoxymethoxy)benzene |
57234-29-4 | >98.0%(GC) | 1g |
¥290.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5643-5G |
1,3-Bis(methoxymethoxy)benzene |
57234-29-4 | >98.0%(GC) | 5g |
¥705.00 | 2024-04-16 | |
| abcr | AB505990-5 g |
1,3-Bis(methoxymethoxy)benzene; . |
57234-29-4 | 5g |
€288.50 | 2023-04-18 | ||
| abcr | AB505990-10 g |
1,3-Bis(methoxymethoxy)benzene; . |
57234-29-4 | 10g |
€457.00 | 2023-04-18 | ||
| abcr | AB505990-25 g |
1,3-Bis(methoxymethoxy)benzene; . |
57234-29-4 | 25g |
€848.20 | 2023-04-18 | ||
| abcr | AB505990-5g |
1,3-Bis(methoxymethoxy)benzene; . |
57234-29-4 | 5g |
€244.50 | 2025-04-17 | ||
| abcr | AB505990-10g |
1,3-Bis(methoxymethoxy)benzene; . |
57234-29-4 | 10g |
€377.40 | 2025-04-17 | ||
| abcr | AB505990-25g |
1,3-Bis(methoxymethoxy)benzene; . |
57234-29-4 | 25g |
€691.80 | 2025-04-17 |
1,3-Bis(methoxymethoxy)benzene Suppliers
1,3-Bis(methoxymethoxy)benzene Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1,3-Bis(methoxymethoxy)benzene
Recent Advances in the Application of 1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) in Chemical Biology and Pharmaceutical Research
1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in the synthesis of complex organic molecules, drug intermediates, and bioactive compounds. This research brief aims to provide an overview of the latest developments involving this compound, focusing on its applications, synthetic methodologies, and biological activities.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 1,3-Bis(methoxymethoxy)benzene as a key intermediate in the synthesis of novel antiviral agents. The researchers utilized its protected diol functionality to construct a series of nucleoside analogs, which exhibited promising activity against RNA viruses. The compound's stability under various reaction conditions and its ability to undergo selective deprotection were highlighted as critical advantages in multi-step synthetic routes.
In the field of chemical biology, 1,3-Bis(methoxymethoxy)benzene has been employed as a molecular scaffold for the development of fluorescence-based probes. A recent publication in ACS Chemical Biology (2024) described its incorporation into a turn-on fluorescent sensor for detecting reactive oxygen species in live cells. The methoxymethoxy protecting groups were strategically used to modulate the probe's solubility and cellular uptake properties, showcasing the compound's utility in bioimaging applications.
From a pharmaceutical perspective, researchers have explored the potential of 1,3-Bis(methoxymethoxy)benzene derivatives as modulators of protein-protein interactions. A Nature Communications article (2024) reported the design of small molecules based on this scaffold that effectively disrupt the interaction between oncogenic proteins, opening new avenues for cancer therapeutics. The compound's aromatic core and flexible side chains were found to be crucial for achieving both potency and selectivity in these inhibitors.
The synthetic accessibility of 1,3-Bis(methoxymethoxy)benzene continues to be an area of active investigation. Recent advances in green chemistry have led to improved protocols for its preparation, as documented in Organic Process Research & Development (2023). These methodologies emphasize catalyst recycling, reduced solvent usage, and improved atom economy, addressing the growing demand for sustainable synthetic approaches in pharmaceutical manufacturing.
Looking forward, the unique properties of 1,3-Bis(methoxymethoxy)benzene position it as a valuable tool in drug discovery and chemical biology. Its applications span from serving as a protective group strategy in complex syntheses to being a core structural element in bioactive molecules. As research continues to uncover new reactivities and applications for this compound, its role in advancing pharmaceutical sciences is expected to grow significantly in the coming years.
57234-29-4 (1,3-Bis(methoxymethoxy)benzene) Related Products
- 63195-89-1( )
- 4442-41-5(Diphenoxymethane)
- 824-91-9(1-(Methoxymethoxy)benzene)
- 57234-28-3(Benzene, 1-methoxy-3-(methoxymethoxy)-)
- 56207-33-1(Benzene, 1,1'-[methylenebis(oxy)]bis[3-methoxy-)
- 64523-96-2(Benzene, 1,3-bis(diphenoxymethoxy)-)
- 64524-04-5(Benzene, 1,3,5-tris(diphenoxymethoxy)-)
- 25458-46-2(Benzene, 1-methoxy-4-(methoxymethoxy)-)
- 56207-34-2(Benzene,1,1'-[methylenebis(oxy)]bis[4-methoxy-)
- 87905-74-6(Benzene, 1,4-bis(methoxymethoxy)-)